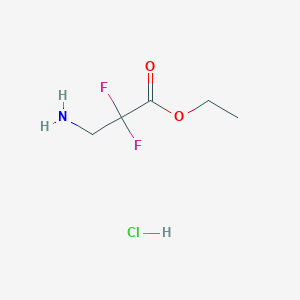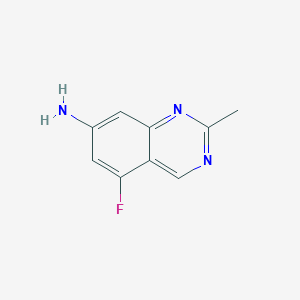
5-Fluoro-2-methylquinazolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Quinazolinones, including 5-Fluoro-2-methylquinazolin-7-amine, have a double-ring structure with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . For a detailed molecular structure analysis, tools like MolView and ChemSpider can be used.Aplicaciones Científicas De Investigación
Antidepressant-like Effects
5-Fluoro-2-methylquinazolin-7-amine and its derivatives have been studied for their potential antidepressant-like effects. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, demonstrated antidepressant-like action in mice, mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014). Another study found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine reversed the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico et al., 2017).
Antibacterial Properties
Quinazolin-7-amine derivatives have been explored for their antibacterial properties. A study on new 8-nitrofluoroquinolone derivatives found them to exhibit interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).
Anticancer Potential
The compound has shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives also revealed their effectiveness against human breast tumor cell lines (Zhang et al., 2007).
Other Applications
- Molecular Docking for Anticancer Properties: Indole-aminoquinazolines, derived from quinazolin-7-amine, showed significant cytotoxicity against various cancer cell lines and were studied through molecular docking (Mphahlele et al., 2018).
- Neuroimaging: [18 F]MK-6240, a novel PET radiopharmaceutical for detecting human neurofibrillary tangles, has been successfully synthesized for human PET studies (Collier et al., 2017).
Propiedades
IUPAC Name |
5-fluoro-2-methylquinazolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAUKJTMJFEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=CC(=CC2=N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylquinazolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
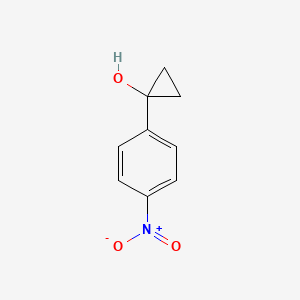
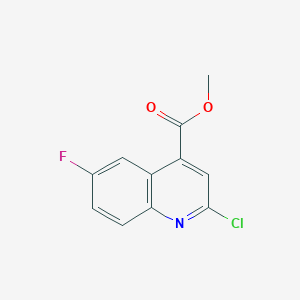
![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
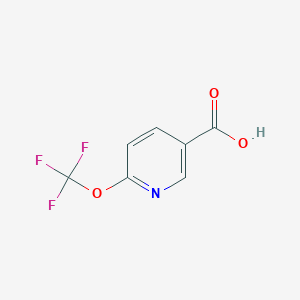
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
